Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-
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Overview
Description
Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the pyrazole ring.
Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the nitrophenyl group.
Methanone, [1,1’-biphenyl]-4-ylphenyl-: Similar structure but lacks the pyrazole and nitrophenyl groups.
Uniqueness
Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
CAS No. |
61261-83-4 |
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Molecular Formula |
C23H17N3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[3-methyl-1-(4-nitrophenyl)-5-phenylpyrazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H17N3O3/c1-16-21(23(27)18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)25(24-16)19-12-14-20(15-13-19)26(28)29/h2-15H,1H3 |
InChI Key |
AQNKTLTVGXTYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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